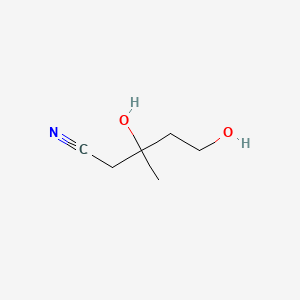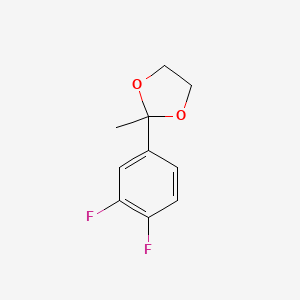
2-Morpholinemethanamine, N,N,5-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Morpholinemethanamine, N,N,5-trimethyl- is an organic compound with a unique structure that includes a morpholine ring substituted with methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanamine, N,N,5-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with morpholine, a heterocyclic amine, and formaldehyde.
Methylation: The morpholine is methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the N,N-dimethyl groups.
Formylation: The formylation of the methylated morpholine is carried out using formaldehyde and a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-Morpholinemethanamine, N,N,5-trimethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
2-Morpholinemethanamine, N,N,5-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学研究应用
2-Morpholinemethanamine, N,N,5-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
作用机制
The mechanism of action of 2-Morpholinemethanamine, N,N,5-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological activity. The pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
2-Morpholinomethanamine: Lacks the additional methyl groups, resulting in different chemical properties.
N,N-Dimethylmorpholine: Similar structure but without the formyl group.
Trimethylamine: A simpler amine with three methyl groups but no morpholine ring.
Uniqueness
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
属性
CAS 编号 |
1379218-67-3 |
|---|---|
分子式 |
C8H18N2O |
分子量 |
158.24 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-(5-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C8H18N2O/c1-7-6-11-8(4-9-7)5-10(2)3/h7-9H,4-6H2,1-3H3 |
InChI 键 |
RNTMIYUVTHOWDK-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(CN1)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




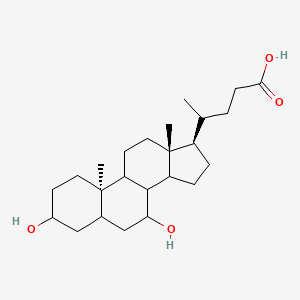
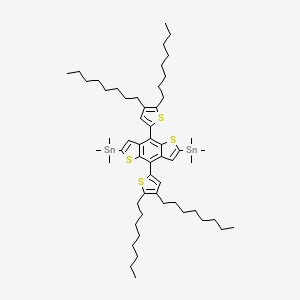

![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)

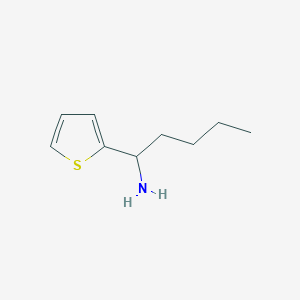
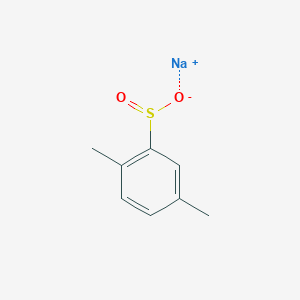

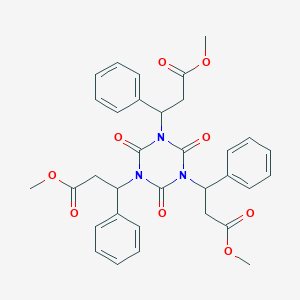
![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)
